
Lys(ivDde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys(ivDde) involves the protection of the lysine amino group with the ivDde group. The ivDde group is introduced to the lysine molecule through a reaction with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under basic conditions .
Industrial Production Methods
In industrial settings, the production of Lys(ivDde) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the stability of the ivDde protecting group .
Analyse Des Réactions Chimiques
Types of Reactions
Lys(ivDde) undergoes several types of chemical reactions, including:
Deprotection Reactions: The ivDde group can be selectively removed using 2% hydrazine in dimethylformamide (DMF).
Substitution Reactions: The amino group of lysine can react with various carboxylic acid-functionalized moieties after the removal of the ivDde group.
Common Reagents and Conditions
Deprotection: 2% hydrazine in DMF is commonly used to remove the ivDde group.
Substitution: Carboxylic acids or their derivatives are used to modify the amino group of lysine.
Major Products Formed
The major products formed from these reactions include modified peptides and proteins with specific functional groups introduced at the lysine residue .
Applications De Recherche Scientifique
Lys(ivDde) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Lys(ivDde) involves the selective protection and deprotection of the lysine amino group. The ivDde group protects the amino group from reacting with other reagents during the synthesis process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Dde)-OH: Similar to Lys(ivDde) but less stable to piperidine.
Fmoc-Lys(Mmt)-OH: Another orthogonally-protected lysine derivative used in SPPS.
Fmoc-Lys(Alloc)-OH: Used for selective deprotection with palladium catalysts.
Uniqueness
Lys(ivDde) is unique due to its stability and selective deprotection properties. The ivDde group is more stable to piperidine compared to the Dde group, making it suitable for longer peptide sequences and more complex modifications .
Propriétés
Formule moléculaire |
C19H32N2O4 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
InChI |
InChI=1S/C19H32N2O4/c1-12(2)9-14(21-8-6-5-7-13(20)18(24)25)17-15(22)10-19(3,4)11-16(17)23/h12-13,22H,5-11,20H2,1-4H3,(H,24,25)/t13-/m0/s1 |
Clé InChI |
KKHHTZGWUGACJA-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)CC(=NCCCC[C@@H](C(=O)O)N)C1=C(CC(CC1=O)(C)C)O |
SMILES canonique |
CC(C)CC(=NCCCCC(C(=O)O)N)C1=C(CC(CC1=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
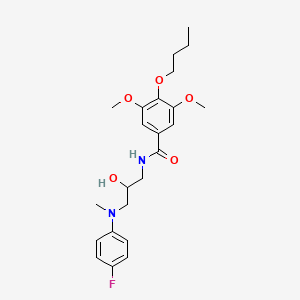
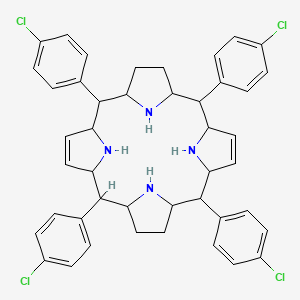
![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)


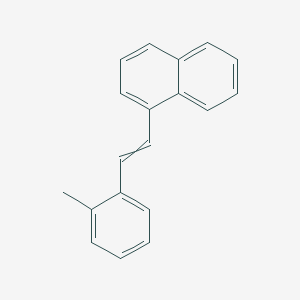
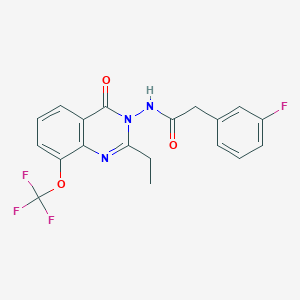
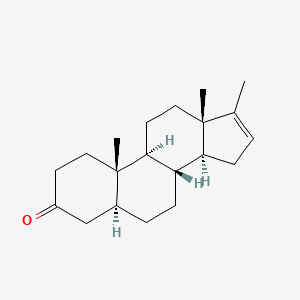
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
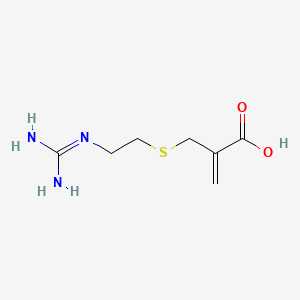
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)
